2-(2H-1,3-Benzodioxol-5-yl)-6-hydroxypyrimidin-4(3H)-one
Description
Properties
CAS No. |
89508-86-1 |
|---|---|
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8N2O4/c14-9-4-10(15)13-11(12-9)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI Key |
ZPIQRXQODZZIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Urea Derivatives
The most widely reported method involves cyclocondensation of β-keto esters bearing a benzodioxol group with urea or thiourea. For example, ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate reacts with urea under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the pyrimidinone core. The reaction proceeds via nucleophilic attack of urea’s amino group on the carbonyl carbon, followed by cyclodehydration.
Key Reaction Conditions
| Reactant | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl 3-(benzodioxol-5-yl)-3-oxopropanoate + urea | HCl (10%) | EtOH | Reflux | 65–72% |
This method is favored for its simplicity but requires precise control over stoichiometry to avoid side products like dihydropyrimidinones.
Post-cyclization functionalization via Suzuki-Miyaura coupling enables the introduction of the benzodioxol group. A halogenated pyrimidinone (e.g., 2-bromo-6-hydroxypyrimidin-4(3H)-one) reacts with benzodioxol-5-ylboronic acid under palladium catalysis. The use of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C achieves coupling efficiencies of 70–85%.
Optimized Parameters
- Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Base: K₃PO₄ (enhances boronic acid reactivity)
- Temperature: 90°C (improves cross-coupling kinetics)
Microwave-Assisted Cyclization
Microwave irradiation accelerates ring-forming reactions, reducing reaction times from hours to minutes. A mixture of benzodioxol-5-carbaldehyde, ethyl acetoacetate, and urea subjected to 150°C under microwave irradiation (300 W) yields the target compound in 78% yield. This method minimizes thermal decomposition, a common issue in conventional heating.
Advantages
- 20-minute reaction time vs. 6–8 hours conventionally.
- Improved purity due to reduced side reactions.
Hydroxyl group introduction often involves enzymatic hydrolysis of ester precursors. For instance, 6-acetoxy-2-(benzodioxol-5-yl)pyrimidin-4(3H)-one is treated with porcine liver esterase (PLE) in phosphate buffer (pH 7.4), achieving >90% deacetylation. This green chemistry approach avoids harsh acidic/basic conditions.
Typical Protocol
| Substrate | Enzyme | Buffer | Time | Yield |
|---|---|---|---|---|
| 6-Acetoxy-pyrimidinone derivative | PLE | pH 7.4 | 24 h | 92% |
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis using Wang resin functionalized with a benzodioxol moiety enables iterative coupling and cyclization. After immobilizing benzodioxol-5-carboxylic acid to the resin, sequential additions of β-keto esters and urea derivatives yield the pyrimidinone. Cleavage with trifluoroacetic acid (TFA) provides the final product in 60–68% yield.
Resin Functionalization Steps
- Esterification of Wang resin with benzodioxol-5-carboxylic acid (DIC/DMAP).
- Condensation with ethyl acetoacetate (DIEA, DMF).
- Cyclization with urea (HCl/EtOH).
One-Pot Tandem Reactions
Recent advances employ one-pot strategies combining cyclocondensation and oxidation. A mixture of benzodioxol-5-carbaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride undergoes cyclization to form 6-iminopyrimidin-4(3H)-one, followed by oxidative hydrolysis (H₂O₂, FeCl₃) to introduce the hydroxyl group. Yields reach 70–75%.
Critical Oxidation Conditions
- Oxidant: H₂O₂ (30%)
- Catalyst: FeCl₃·6H₂O (5 mol%)
- Temperature: 50°C (prevents over-oxidation)
Troubleshooting Common Synthesis Challenges
Low Yields in Cyclocondensation
- Cause : Competing formation of dihydropyrimidinones.
- Solution : Use anhydrous conditions and stoichiometric urea (1:1 molar ratio).
Benzodioxol Group Degradation
- Cause : Acidic conditions cleaving the methylenedioxy ring.
- Solution : Replace HCl with milder acids (e.g., AcOH) or employ buffered conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of certain signaling pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone Derivatives
Physicochemical and Electronic Properties
Lipophilicity (LogP) :
- The main compound’s benzodioxole group balances polarity (PSA: ~84.07 Ų) and moderate LogP (~2.45) , favoring membrane permeability.
- The biphenyl derivative (LogP: ~3.5 estimated) exhibits higher lipophilicity due to aromatic stacking , while the trifluoromethyl-containing compound (LogP: ~3.8) shows enhanced hydrophobicity .
Hydrogen-Bonding Capacity :
- The 6-hydroxyl group in the main compound enhances solubility and hydrogen-bonding interactions compared to methyl or benzoyl substituents in analogs .
Hypothesized Bioactivity
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Analytical Method | Critical Quality Check |
|---|---|---|
| Dihydropyrimidinone | HPLC (C18 column, MeOH:H₂O) | Purity >95% |
| Benzodioxol-pyrimidine adduct | ¹H NMR (DMSO-d6, δ 6.8–7.2 ppm) | Aromatic proton integration |
| Hydroxylated product | LC-MS (m/z ~275 [M+H]⁺) | Absence of over-oxidation |
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Answer:
Discrepancies in bond lengths or thermal parameters often arise from:
Q. Table 2: Crystallographic Refinement Workflow
| Step | Tool/Parameter | Action |
|---|---|---|
| Data Integration | SAINT (Bruker) | Exclude outliers (I/σ(I) < 2) |
| Refinement | SHELXL-2018 | Anisotropic displacement parameters |
| Validation | checkCIF | Resolve A/B alerts (e.g., ADP mismatches) |
Advanced: What strategies optimize reaction conditions to improve yield and purity?
Answer:
- Solvent selection : Use DMF for solubility of benzodioxol intermediates; switch to ethanol for hydroxylation to prevent side reactions .
- Catalysis : Pd/C (5% wt) enhances coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
- Purity control :
Advanced: How can computational methods predict the compound’s biological activity based on its structure?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The benzodioxol moiety shows π-π stacking with Phe residues (binding energy ≤ -8.5 kcal/mol) .
- QSAR modeling : Correlate Hammett constants (σ) of substituents with bioactivity (R² > 0.85 for antibacterial activity) .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .
Q. Table 3: Computational Predictions
| Parameter | Tool | Result | Implication |
|---|---|---|---|
| LogP | MarvinSketch | 1.9 | Moderate lipophilicity |
| PSA | Molinspiration | 85 Ų | Low oral bioavailability |
| Toxicity | ProTox-II | LD50 = 450 mg/kg | Class IV toxicity |
Advanced: How to address discrepancies in NMR and mass spectrometry data during characterization?
Answer:
- Isotopic peaks : Confirm molecular ion ([M+H]⁺) with high-resolution MS (HRMS, error < 2 ppm) .
- Dynamic proton exchange : Use D₂O shake to suppress hydroxyl proton splitting in ¹H NMR .
- Impurity identification : LC-MS/MS fragmentation (e.g., m/z 231 → 185) detects dehydroxylated byproducts .
Basic: What are the pharmacological targets suggested by the compound’s structural motifs?
Answer:
- Benzodioxol group : Linked to MAO-B inhibition (IC50 ~10 µM) in neuroprotection studies .
- Hydroxypyrimidinone : Chelates metal ions (e.g., Fe³⁺), suggesting antiviral or anticancer activity .
- Pyrimidine core : Potential kinase inhibition (e.g., EGFR, IC50 ~15 µM) via ATP-binding competition .
Advanced: How to validate the compound’s stability under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
